2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide is a synthetic organic compound belonging to the class of azetidinones This compound is characterized by its unique structure, which includes a chloroacetamide moiety and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Introduction of the Chloroacetamide Group: The chloroacetamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the azetidinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Methoxyacetylation: The final step involves the methoxyacetylation of the azetidinone ring. This can be achieved by reacting the intermediate with methoxyacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chloroacetamide moiety, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide involves its interaction with biological targets such as enzymes. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their activity. The azetidinone ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 2-Chloro-N-methoxy-N-methylacetamide
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-N,N-dimethylacetamide
Comparison:
- 2-Chloro-N-methoxy-N-methylacetamide: Similar in having a chloroacetamide moiety but differs in the absence of the azetidinone ring, which may affect its biological activity and synthetic utility.
- 2-Chloro-N-(hydroxymethyl)acetamide: Contains a hydroxymethyl group instead of the methoxyacetyl group, which can influence its reactivity and solubility.
- 2-Chloro-N,N-dimethylacetamide: Lacks the azetidinone ring and has two methyl groups on the nitrogen, altering its steric and electronic properties.
The uniqueness of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide lies in its combination of the azetidinone ring and the chloroacetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(11-7(13)3-10)5-12(6-9)8(14)4-15-2/h3-6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYHVYZWVOMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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